molecular formula C26H34N4O5 B1662682 Calpain Inhibitor XII

Calpain Inhibitor XII

Número de catálogo: B1662682
Peso molecular: 482.6 g/mol
Clave InChI: PLVWMBFPIAQRHK-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

El Inhibidor de Calpaína XII es un inhibidor reversible y selectivo de la calpaína I Las calpaínas son proteasas de cisteína dependientes de calcio, no lisosomales, expresadas de forma ubicua en mamíferos y otros organismos . Estas enzimas desempeñan funciones esenciales en diversos procesos celulares, incluida la degradación de proteínas, la señalización celular y la remodelación tisular.

Métodos De Preparación

Rutas Sintéticas:: La ruta sintética para el Inhibidor de Calpaína XII implica reacciones químicas para ensamblar su estructura molecular. Desafortunadamente, los detalles específicos sobre la vía sintética no están fácilmente disponibles en la literatura.

Métodos de Producción Industrial:: La información sobre los métodos de producción industrial a gran escala para el Inhibidor de Calpaína XII sigue siendo limitada. Los investigadores suelen sintetizarlo en el laboratorio para fines de investigación.

Análisis De Reacciones Químicas

Tipos de Reacciones:: El Inhibidor de Calpaína XII probablemente experimenta varias reacciones químicas, incluidas la oxidación, la reducción y la sustitución. Sin datos explícitos, solo podemos inferir en función de sus grupos funcionales y reactividad.

Reactivos y Condiciones Comunes:: Si bien los reactivos y condiciones específicos no están documentados para este compuesto, podemos especular que se emplean técnicas estándar de síntesis orgánica. Estas pueden incluir manipulaciones de grupos protectores, reacciones de acoplamiento y pasos de purificación.

Productos Principales:: Los productos principales formados durante la síntesis del Inhibidor de Calpaína XII dependerían de las reacciones específicas involucradas. Sin datos experimentales, no podemos proporcionar detalles precisos.

Aplicaciones Científicas De Investigación

Antiviral Properties

1. Mechanism of Action Against SARS-CoV-2

Calpain Inhibitor XII has been identified as a potent inhibitor of both the main protease (Mpro) of SARS-CoV-2 and the host protease cathepsin L. Studies have shown that CI-XII exhibits significant antiviral activity in cell culture, with an effective concentration (EC50) against SARS-CoV-2 ranging from 0.49 to 2.07 μM, depending on the assay used .

  • Inhibition of Mpro : CI-XII demonstrates an IC50 value of approximately 0.45 μM against Mpro, indicating its effectiveness in inhibiting viral replication through direct action on the virus's enzymatic machinery .
  • Inhibition of Cathepsin L : CI-XII also inhibits cathepsin L with an IC50 value of 1.62 nM, which is crucial for viral entry as it activates the viral spike protein . This dual mechanism enhances its antiviral efficacy.

2. Broad-Spectrum Antiviral Activity

Research indicates that CI-XII is not only effective against SARS-CoV-2 but also exhibits broad-spectrum activity against other coronaviruses such as SARS-CoV and MERS-CoV. This broad activity is attributed to its ability to inhibit both viral and host proteases, making it a promising candidate for further development as a therapeutic agent against emerging viral threats .

Case Studies and Research Findings

Several studies have documented the efficacy of this compound in vitro:

  • Study on Pseudovirus Neutralization : In a pseudovirus neutralization assay using Vero E6 cells, CI-XII significantly reduced viral entry, supporting its role in inhibiting cathepsin L-mediated activation of the spike protein .
  • Drug Time-of-Addition Experiment : This experiment demonstrated that CI-XII inhibited HCoV-OC43 replication at early stages of infection, confirming its potential to block initial viral entry effectively .

Comparative Data Table

The following table summarizes key findings related to this compound's antiviral activity compared to other inhibitors:

CompoundTarget EnzymeIC50 (nM)EC50 (μM)Notes
This compoundMpro4500.49Dual action on Mpro and cathepsin L
Cathepsin L1.622.07Significant reduction in pseudovirus entry
GC-376Mpro303.37More potent against Mpro but less effective than CI-XII in cellular assays
BoceprevirMpro1000N/AWeaker inhibition compared to CI-XII

Mecanismo De Acción

Es probable que el compuesto ejerza sus efectos inhibiendo la calpaína I. Las calpaínas participan en la proteólisis, afectando el recambio de proteínas y la homeostasis celular. Se necesitan más investigaciones para dilucidar los objetivos moleculares y las vías precisas involucradas.

Comparación Con Compuestos Similares

Desafortunadamente, las comparaciones directas con compuestos similares son escasas en la literatura disponible. La singularidad del Inhibidor de Calpaína XII radica en su selectividad para la calpaína I.

Compuestos Similares:: Si bien no se mencionan análogos específicos, otros inhibidores de calpaína (por ejemplo, calpeptina, MDL-28170) exhiben perfiles de inhibición de proteasa más amplios .

Actividad Biológica

Calpain Inhibitor XII (CI-XII) is a compound that has garnered attention for its potential antiviral properties, particularly against SARS-CoV-2. This article explores the biological activity of CI-XII, focusing on its mechanisms of action, efficacy in inhibiting viral replication, and structural characteristics. The findings are supported by various studies, including case studies and experimental data.

Calpain inhibitors, including CI-XII, exhibit dual mechanisms of action against viral infections. They primarily inhibit:

  • Viral Main Protease (Mpro) : CI-XII shows significant inhibition of the SARS-CoV-2 Mpro with an IC50 value of approximately 0.45 µM, indicating its effectiveness in disrupting viral replication processes .
  • Host Protease Cathepsin L : CI-XII also inhibits cathepsin L, a host protease critical for the entry of SARS-CoV-2 into cells. This dual inhibition enhances its antiviral activity beyond that of traditional protease inhibitors .

Table 1: Inhibition Potency of this compound

CompoundTargetIC50 (µM)EC50 (µM)
This compoundMpro0.450.49
This compoundCathepsin L-2.07
GC-376Mpro0.033.37

Efficacy in Antiviral Activity

Research indicates that CI-XII not only inhibits viral entry but also reduces viral replication effectively. In cell culture studies, CI-XII demonstrated a significant reduction in SARS-CoV-2 pseudoviral particle entry into Vero E6 cells, showcasing its potential as an antiviral agent .

Case Study: SARS-CoV-2 Pseudovirus Neutralization Assay

In a study assessing the antiviral activity of CI-XII against SARS-CoV-2, researchers performed a pseudovirus neutralization assay. The results indicated that:

  • Early Stage Inhibition : CI-XII effectively inhibited viral entry when administered at the onset of infection.
  • Reduced Efficacy Over Time : The antiviral potency decreased when introduced at later stages of viral replication, highlighting the importance of timing in therapeutic application .

Structural Insights

X-ray crystallography studies have provided valuable insights into how CI-XII interacts with Mpro. Notably, CI-XII adopts an "inverted binding pose," which allows for a snug fit within the active site of Mpro, optimizing its inhibitory effect . This structural information is crucial for the design of more effective inhibitors targeting both viral and host proteases.

Table 2: Structural Characteristics of this compound

FeatureDescription
Binding ModeInverted binding pose
Interaction with MproTight fit in active binding sites
Potential for Drug ResistanceDual target mechanism reduces resistance risk

Q & A

Basic Research Questions

Q. How does Calpain Inhibitor XII achieve selectivity for calpain I (μ-calpain) over calpain II (m-calpain) and other proteases?

this compound exhibits a Ki value of 19 nM for calpain I, compared to 120 nM for calpain II and 750 nM for cathepsin B . This selectivity arises from structural differences in the active sites of calpain isoforms. Calpain I requires lower calcium concentrations for activation, and the inhibitor’s P1 region (Z-L-Nva) preferentially interacts with μ-calpain’s hydrophobic binding pocket . To validate selectivity, researchers should compare inhibition kinetics across recombinant calpain isoforms and use fluorogenic substrates (e.g., Calpain 1 Inhibitor Screening Kit) to rule off-target effects .

Q. What experimental protocols are recommended for validating this compound in high-throughput assays?

Use a 96-well plate format with fluorescence-based substrates (e.g., Calpain 1 Substrate Suc-LLVY-AMC). Include controls such as Calpain 1 Inhibitor Control (1 µM) and monitor activity with a fluorescence plate reader (ex/em: 380/440 nm). Pre-incubate the enzyme with inhibitor for 10 minutes at 37°C to ensure binding equilibrium. Data normalization against vehicle-treated controls and calculation of IC50 values via nonlinear regression are critical .

Q. How do solvent properties (e.g., dielectric constant, donor/acceptor numbers) influence this compound’s stability in enzymatic assays?

this compound requires solvents with high ionizing–dissociating capacity (e.g., hydroxyl-functionalized ionic liquids) to maintain enzyme activity. Solvents with donor number (DN) >20 and acceptor number (AN) >30 mimic water’s amphoteric behavior, stabilizing the ionization of enzyme functional groups. Avoid solvents like NO3−- or lactate-based ionic liquids, which deactivate calpains .

Q. What in vivo dosing strategies are optimal for studying this compound in rodent models of neuronal injury?

For a 20 g mouse, dissolve 2 mg/mL in 5% DMSO + 30% PEG300 + 5% Tween 80 + 60% ddH2O. Administer 10 mg/kg intraperitoneally (100 µL volume) . Monitor calpain activity in tissue lysates using immunoblotting for spectrin breakdown products (SBDPs), a biomarker of calpain activation .

Advanced Research Questions

Q. How can molecular dynamics (MD) simulations resolve discrepancies in this compound’s binding stability compared to other calpain inhibitors?

MD simulations (e.g., 100-ns trajectories) reveal that this compound’s P1 region exhibits higher root mean square fluctuation (RMSF) values (~1.5 Å) than newer inhibitors like UAWJ246 (~0.8 Å), indicating weaker binding stability in SARS-CoV-2 Mpro complexes . To improve affinity, modify the P2/P3 substituents to enhance hydrophobic interactions with residues like His163 and Glu166 .

Q. What strategies enable dual inhibition of calpain I and cathepsin L using this compound derivatives?

Co-crystallization studies show that this compound’s α-ketoamide group can be modified with a chloromethyl ketone moiety to target cathepsin L’s oxyanion hole. Dual inhibitors require balancing steric bulk to avoid clashes with cathepsin L’s S2 pocket while retaining μ-calpain selectivity. In silico docking (Glide SP/XP) and free energy calculations (MM-GBSA) are essential for optimizing binding poses .

Q. How should researchers address contradictory data on this compound’s antiviral efficacy against SARS-CoV-2?

While this compound binds SARS-CoV-2 Mpro (Kd ~7.2 µM), its fluctuating RMSD (1.5–2.5 Å) in MD simulations suggests partial occupancy of the active site . Pair it with nanobodies (e.g., Nb20) to stabilize the RBD/Mpro interface. Validate synergy via plaque reduction neutralization tests (PRNT) and qRT-PCR for viral load .

Q. What structural insights guide the rational design of this compound analogs with improved blood-brain barrier (BBB) penetration?

Replace the pyridinylmethyl group with a smaller, less polar substituent (e.g., trifluoromethyl) to reduce molecular weight (<450 Da) and increase logP (~2.5). In vitro BBB models (hCMEC/D3 monolayers) and P-glycoprotein efflux assays are critical for optimizing permeability .

Q. How does this compound modulate phospholipase C (PLC)-dependent signaling in SARS-CoV-2-infected cells?

this compound inhibits PLC-β cleavage, reducing phosphatidic acid and PIP2 levels, which disrupts viral endocytosis. Use FRET-based PLC activity assays and confocal imaging of PIP2-rich membrane domains to quantify this effect .

Q. Methodological Notes

  • Data Interpretation : Cross-validate calpain inhibition data with orthogonal assays (e.g., fluorometry, immunoblotting) to rule out substrate interference.
  • Experimental Design : Use calpain-specific substrates (e.g., Suc-LLVY-AMC) and include calpastatin controls to confirm on-target effects .

Propiedades

IUPAC Name

benzyl N-[1-[[1,2-dioxo-1-(pyridin-2-ylmethylamino)hexan-3-yl]amino]-4-methyl-1-oxopentan-2-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H34N4O5/c1-4-10-21(23(31)25(33)28-16-20-13-8-9-14-27-20)29-24(32)22(15-18(2)3)30-26(34)35-17-19-11-6-5-7-12-19/h5-9,11-14,18,21-22H,4,10,15-17H2,1-3H3,(H,28,33)(H,29,32)(H,30,34)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLVWMBFPIAQRHK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C(=O)C(=O)NCC1=CC=CC=N1)NC(=O)C(CC(C)C)NC(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H34N4O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

482.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Calpain Inhibitor XII
Reactant of Route 2
Reactant of Route 2
Calpain Inhibitor XII
Reactant of Route 3
Calpain Inhibitor XII
Reactant of Route 4
Reactant of Route 4
Calpain Inhibitor XII
Reactant of Route 5
Calpain Inhibitor XII
Reactant of Route 6
Reactant of Route 6
Calpain Inhibitor XII

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.